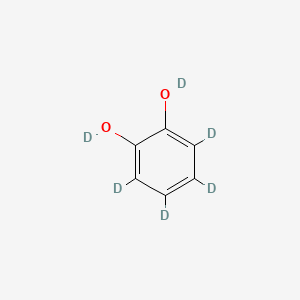

Catechol-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-22-2 | |

| Record name | 202656-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Catechol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Advanced Research

In the landscape of modern scientific inquiry, particularly within drug discovery and metabolic studies, the use of stable isotope-labeled compounds is indispensable. Catechol-d6, the deuterated analogue of catechol (1,2-dihydroxybenzene), stands out as a critical tool for researchers. Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium atoms, offer enhanced sensitivity and accuracy in a variety of analytical techniques. This guide provides an in-depth exploration of the physical properties of this compound, offering a valuable resource for scientists leveraging this compound in their research.

The primary utility of this compound lies in its application as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Because its chemical behavior is nearly identical to its non-deuterated counterpart, it co-elutes during chromatographic separation, yet is easily distinguishable by its higher mass. This allows for precise quantification of catechol and its metabolites in complex biological matrices, a crucial aspect of pharmacokinetic and toxicological studies.

Core Physicochemical Properties

While specific physical property data for this compound is not extensively published, the properties of its non-deuterated form, catechol, provide a close approximation. It is important to note that deuteration can lead to slight variations in properties such as melting and boiling points.[2][3]

| Property | Value (for Catechol) | Notes |

| Molecular Formula | C₆D₆O₂ | All six hydrogen atoms are replaced with deuterium.[1] |

| Molecular Weight | 116.15 g/mol | [1][4][5][6] |

| CAS Number | 202656-22-2 | [1][4][6] |

| Appearance | Colorless crystalline solid | May turn brown upon exposure to air and light.[7][8] |

| Melting Point | 103-105 °C | [9][10][11] |

| Boiling Point | 245.5 °C (sublimes) | [9][10][11] |

| Solubility in Water | 430 g/L at 20 °C | [10] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | [12] |

| Isotopic Enrichment | ≥98 atom % D | Commercially available with high isotopic purity.[1] |

Synonyms: 1,2-Benzenediol-d6, Pyrothis compound, 1,2-Dihydroxybenzene-d6[1][6]

Spectroscopic Profile: A Comparative Analysis

The substitution of hydrogen with deuterium atoms in this compound results in predictable and analytically useful changes in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum, this compound will exhibit a significantly simplified or absent signal in the aromatic region compared to unlabeled catechol.[1] The only observable proton signals would be from the two hydroxyl (-OH) groups, which can also exchange with deuterium if the sample is prepared in a deuterated solvent like D₂O. This lack of proton signals in the benzene ring makes it an excellent internal standard in proton NMR studies of complex mixtures.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will be very similar to that of catechol. However, the carbon atoms directly bonded to deuterium will show a characteristic triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in catechol.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum of this compound would show a distinct resonance corresponding to the deuterium atoms on the aromatic ring, providing a direct method to confirm deuteration and assess isotopic purity.[1]

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the bonded atoms. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Therefore, the IR spectrum of this compound will show characteristic C-D stretching and bending vibrations at lower wavenumbers compared to the C-H vibrations in catechol. The O-H stretching frequency will remain largely unaffected unless the hydroxyl protons are also exchanged for deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique where the utility of this compound is most evident. The molecular ion peak ([M]⁺) for this compound will appear at an m/z of 116, which is 6 mass units higher than that of unlabeled catechol (m/z 110). This distinct mass difference allows for the use of this compound as an ideal internal standard in isotope dilution mass spectrometry for the accurate quantification of catechol in various samples.[1]

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Quantification

The following is a generalized workflow for the use of this compound as an internal standard for the quantification of catechol in a biological sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for quantitative analysis using this compound.

Safety and Handling

This compound should be handled with the same precautions as unlabeled catechol. It is toxic if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[4] It is also suspected of causing genetic defects and cancer.[4]

Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light and moisture.[4]

Conclusion

This compound is a powerful tool for researchers in various scientific disciplines. Its well-defined physicochemical properties, particularly its distinct mass and spectroscopic characteristics, make it an invaluable internal standard for quantitative analysis. Understanding these properties is essential for the effective design and interpretation of experiments, ultimately leading to more robust and reliable scientific outcomes. The continued application of such stable isotope-labeled compounds will undoubtedly contribute to advancements in drug development, environmental analysis, and our fundamental understanding of biological systems.

References

-

Solubility of Things. (n.d.). Catechol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). This compound CAS No.: 202656-22-2. Retrieved from [Link]

-

Wikipedia. (2024, November 25). Catechol. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra in DMSO-d6 for (a) Catechol end-functional PLLA with DP 10 and (b) Dopamine initiator. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a catechol and b catechol adsorbed on submicronic TiO 2 particles. Retrieved from [Link]

-

The Good Scents Company. (n.d.). catechol, 120-80-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

AIR Unimi. (2024, February 20). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analyti. Retrieved from [Link]

-

PubChem. (n.d.). Catechol Dimethylether-d6. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) catechol (B) poly(catechol). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, 1% DCl / DMSO-d6, simulated) (NP0024690). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240490). Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediol. Retrieved from [Link]

-

SpectraBase. (n.d.). Catechol anion - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

mzCloud. (n.d.). Catechol. Retrieved from [Link]

-

PubMed. (2014). Regioselective deuterium labeling of estrone and catechol estrogen metabolites. Retrieved from [Link]

-

Journal of Chemical Education. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0411 - CATECHOL. Retrieved from [Link]

-

Journal of Chemical Education. (2024, July 15). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Retrieved from [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. This compound (202656-22-2) for sale [vulcanchem.com]

- 3. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 4. isotope.com [isotope.com]

- 5. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vivanls.com [vivanls.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ICSC 0411 - CATECHOL [inchem.org]

- 9. Catechol - Wikipedia [en.wikipedia.org]

- 10. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. catechol, 120-80-9 [thegoodscentscompany.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Catechol-d6: Structure, Synthesis, and Application in Quantitative Analysis

This guide provides an in-depth technical overview of Catechol-d6 (Benzene-1,2-diol-d6), a deuterated analogue of catechol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, synthesis, and critical applications as an internal standard in modern analytical chemistry. The narrative synthesizes technical data with practical, field-proven insights to ensure both scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Role of Isotopic Labeling in Analytical Precision

In the landscape of quantitative analysis, particularly within complex biological matrices, the challenge of achieving accuracy and precision is paramount. Matrix effects, variations in sample preparation, and instrument drift can all introduce significant error. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these variables. By incorporating a known quantity of an isotopically heavier version of the analyte into a sample at the earliest stage, variations in sample processing and analysis affect both the analyte and the standard nearly identically. This compound is a prime example of such a standard, offering a robust tool for the quantification of its unlabeled counterpart, catechol, and related compounds.

Chemical Structure and Formula of this compound

This compound is the fully deuterated isotopologue of catechol (1,2-dihydroxybenzene). In this molecule, all six hydrogen atoms—four on the aromatic ring and two in the hydroxyl groups—are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.

-

IUPAC Name: 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene[1]

-

Synonyms: 1,2-Benzenediol-d6, Pyrothis compound, 1,2-Dihydroxybenzene-d6[1][3]

The key structural feature is the +6 Dalton (Da) mass shift relative to native catechol, which allows for clear differentiation in mass spectrometry without significantly altering the molecule's chemical properties.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The substitution of hydrogen with deuterium results in slight alterations to the physicochemical properties of the molecule due to the greater mass of deuterium. This phenomenon, known as the kinetic isotope effect, can lead to minor differences in reaction rates and physical constants compared to the unlabeled analogue.[4]

| Property | Value | Source |

| Molecular Weight | 116.15 g/mol | [1][2][3] |

| Exact Mass | 116.0744 Da | [1] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Room temperature, protected from light and moisture | [3] |

| pKa₁ | ~9.45 (similar to catechol) | [5] |

| pKa₂ | ~12.8 (similar to catechol) | [5] |

| log P | ~0.88 (similar to catechol) | [5] |

Expert Insight: While the physicochemical properties of this compound are very similar to catechol, ensuring co-elution in chromatographic systems is critical.[2] Even minor differences in retention time can lead to differential matrix effects if the elution occurs during a steep gradient of interfering compounds, potentially compromising quantification.[6][7]

Synthesis of this compound

The synthesis of deuterated compounds like this compound aims for high isotopic enrichment. While multiple synthetic routes exist for catechol itself, such as the hydroxylation of phenol or the demethylation of guaiacol, producing the deuterated version typically involves either direct deuterium exchange on the catechol molecule or building the molecule from deuterated precursors.[8][9][10]

A common laboratory-scale approach involves acid- or base-catalyzed hydrogen-deuterium exchange reactions using a deuterium source like deuterium oxide (D₂O) or deuterated acids. For example, regioselective deuteration of catechol derivatives can be achieved using deuterated trifluoroacetic acid.[11] Another method involves the hydrogenation of oxygen-substituted aromatics in the presence of deuterium gas (D₂) and a catalyst like Rhodium on silica.[12]

A patented method describes the synthesis of deuterated catechols with high isotopic purity (greater than 99.0%) by reacting deuterated dihalomethanes with catechols that have deuterated phenolic groups, ensuring high isotopic yield in the final product.[13]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).[2] This is particularly crucial in bioanalytical assays where catechol and its metabolites (catecholamines like dopamine, epinephrine, and norepinephrine) are important biomarkers.

Key Application Areas:

-

Pharmacokinetic (PK) Studies: Accurate measurement of drug candidates and their metabolites containing a catechol moiety.

-

Clinical Diagnostics: Quantification of catecholamines in plasma and urine for the diagnosis and monitoring of diseases such as pheochromocytoma.[14]

-

Environmental Analysis: Monitoring levels of phenolic pollutants in various environmental matrices.[3]

-

Metabolomics: Tracing the metabolic pathways of catechol-containing compounds.

-

NMR Spectroscopy: Can be used as a reference standard in ²H NMR or to provide a simplified spectrum in ¹H NMR by eliminating proton signals from the catechol moiety.[15][16][17]

Causality Behind its Efficacy as an Internal Standard:

-

Identical Chemical Behavior: this compound has virtually identical extraction recovery, ionization efficiency, and chromatographic retention time to unlabeled catechol.[2]

-

Co-elution: This ensures that both the analyte and the internal standard experience the same matrix effects during LC-MS analysis.[7]

-

Mass Differentiation: The +6 Da mass difference allows for easy and unambiguous detection by the mass spectrometer without isobaric interference from the analyte.[2]

-

High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment (>98%), minimizing the contribution of unlabeled catechol in the standard, which is crucial for accurate quantification at low concentrations.[2][3]

Experimental Protocol: Quantification of Catecholamines in Human Plasma using LC-MS/MS

This section provides a representative, step-by-step protocol for the use of this compound and other deuterated catecholamines as internal standards for the quantification of endogenous catecholamines in human plasma. This method is adapted from established bioanalytical procedures.[18][19]

6.1. Materials and Reagents

-

This compound, Dopamine-d4, Epinephrine-d6, Norepinephrine-d6 (Internal Standards)

-

Catechol, Dopamine, Epinephrine, Norepinephrine (Analytical Standards)

-

Human Plasma (K₂EDTA)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic Acid, Ammonium Hydroxide

-

Deionized Water (18 MΩ·cm)

-

Centrifuge, Nitrogen Evaporator

6.2. Sample Preparation Workflow

Sources

- 1. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope.com [isotope.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Catechol - Wikipedia [en.wikipedia.org]

- 6. myadlm.org [myadlm.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

A Guide to the Synthesis, Isotopic Labeling, and Application of Catechol-d6

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and isotopic labeling of Catechol-d6. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Imperative for Isotopic Labeling

In modern pharmaceutical development and metabolic research, understanding a compound's fate within a biological system is paramount. Isotopic labeling, the practice of replacing specific atoms in a molecule with their heavier, stable isotopes, is a cornerstone of this endeavor[1]. Catechol (1,2-dihydroxybenzene), a key structural motif in numerous drugs and neurotransmitters like Levodopa and Dobutamine, presents a common metabolic pathway involving oxidation and conjugation[2][3][4].

The synthesis of this compound (1,2-dihydroxybenzene-d6), where all six hydrogen atoms are replaced with deuterium, provides an indispensable tool for this analysis. Its utility is twofold:

-

Metabolic Tracer: It allows for the unambiguous tracking of catechol-containing xenobiotics through complex biological matrices, distinguishing them from endogenous catechol pools.

-

Internal Standard: In quantitative bioanalysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as the gold-standard internal standard, co-eluting with the unlabeled analyte but being distinguishable by mass, thereby correcting for matrix effects and variations in sample processing and instrument response[5].

This guide will detail a primary, reliable method for the synthesis of this compound, focusing on the principles that ensure high isotopic incorporation and chemical purity.

Core Synthesis Methodology: Hydrogen-Deuterium Exchange

While multi-step synthesis from deuterated precursors is possible, the most direct and resource-efficient method for preparing this compound is through direct hydrogen-deuterium (H/D) exchange on unlabeled catechol. This process leverages the lability of certain protons under specific conditions.

The Chemical Rationale: Proton Lability

The six protons in catechol exhibit two distinct levels of reactivity:

-

Phenolic Protons (-OH): These are highly acidic and will rapidly exchange with any available deuterium source, such as deuterated water (D₂O), even without a catalyst[1].

-

Aromatic Protons (C-H): The four protons on the benzene ring are covalently bound to carbon and are not readily exchangeable. To facilitate their exchange, the aromatic ring must be "activated" to make the protons more susceptible to electrophilic substitution. This is typically achieved under forcing conditions using a strong deuterated acid or base catalyst at elevated temperatures[6]. The catalyst promotes the reversible protonation/deuteration of the ring, driving the equilibrium towards the fully deuterated product through the use of a large excess of the deuterium source.

Synthetic Workflow: Acid-Catalyzed H/D Exchange

The following workflow describes a robust method for achieving high levels of deuterium incorporation. A strong deuterated acid in deuterated water serves as both the deuterium source and the catalyst.

Caption: Workflow for the synthesis of this compound via H/D exchange.

Experimental Protocol and Data Validation

The following protocol is a self-validating system. Successful execution, confirmed by the analytical characterization described, ensures the production of high-purity this compound.

Detailed Step-by-Step Protocol

Safety Precaution: Catechol is toxic if swallowed or in contact with skin and is suspected of causing genetic defects. Strong acids are corrosive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Reagent Preparation: In a heavy-walled pressure vessel equipped with a magnetic stir bar, add catechol (1.0 eq).

-

Deuterium Source Addition: Add deuterium oxide (D₂O, 20 eq by volume) to the vessel.

-

Catalyst Introduction: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 0.1 eq) to the mixture.

-

Reaction: Securely seal the pressure vessel. Place it in an oil bath or heating mantle situated on a magnetic stir plate. Heat the reaction to 180 °C with vigorous stirring for 48 hours. The use of a sealed vessel is critical to maintain pressure and prevent the loss of volatile reagents.

-

Work-up - Quenching: After 48 hours, remove the vessel from the heat and allow it to cool completely to room temperature behind a blast shield. Carefully unseal the vessel.

-

Neutralization: Slowly quench the reaction mixture by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The catechol product is more soluble in the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like toluene or by flash column chromatography on silica gel[7]. This step is crucial for removing any non-deuterated starting material and potential side products[8].

Quality Control and Characterization

The purity and isotopic incorporation of the final product must be rigorously verified.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. The sample is analyzed, often by GC-MS or LC-MS, to observe the molecular ion peak.

| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | Expected Mass Shift |

| Catechol | C₆H₆O₂ | 110.11 | N/A |

| This compound | C₆D₆O₂ | 116.15 | +6 Da |

Table 1: Comparison of molecular weights for unlabeled and deuterated catechol.[9][10]

A successful synthesis will show a mass spectrum dominated by the peak at m/z 116, with the peak at m/z 110 (unlabeled) being less than 2% of the total ion count, indicating ≥98% isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation.

-

¹H NMR: A spectrum of the final product in a suitable solvent (e.g., CDCl₃) should show a significant reduction or complete absence of the aromatic and hydroxyl proton signals seen in standard catechol. The residual signals can be used to quantify the small amount of remaining ¹H.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the location of the labels.

-

¹³C NMR: The carbon spectrum will be altered due to C-D coupling, providing further structural evidence[6].

Applications in Drug Development

The availability of high-purity this compound enables critical studies in the pharmaceutical sciences.

Use as an Internal Standard in Quantitative Bioanalysis

In a typical drug quantification assay, a known amount of this compound is spiked into every biological sample (e.g., plasma, urine) before sample preparation. Because it is chemically identical to the unlabeled analyte, it experiences the same extraction loss, matrix suppression/enhancement, and ionization efficiency in the mass spectrometer. By measuring the peak area ratio of the analyte to the stable isotope-labeled internal standard (SIL-IS), precise and accurate quantification is achieved.

Caption: Use of this compound as an internal standard in LC-MS bioanalysis.

Probing Metabolic Pathways

When studying a drug that is metabolized to a catechol-containing species, administering a deuterated version of the parent drug allows researchers to trace its metabolic fate[11][12]. The mass shift imparted by the deuterium labels acts as a unique signature. Any metabolite detected in plasma or urine that contains this signature can be definitively linked to the administered drug, helping to identify novel metabolic pathways and potentially reactive intermediates[13]. This is invaluable for understanding drug clearance mechanisms and assessing potential toxicological risks.

Conclusion

The synthesis of this compound via acid-catalyzed hydrogen-deuterium exchange is a robust and accessible method for producing a critical tool for modern pharmaceutical research. Its application as a stable isotope-labeled internal standard and a metabolic tracer provides unparalleled clarity in quantitative bioanalysis and drug metabolism studies. The methodologies and principles outlined in this guide provide the foundation for the successful synthesis, validation, and application of this essential research compound.

References

-

Organic Syntheses. (n.d.). Catechol. Organic Syntheses. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). PRODUCTION OF CATECHOLS. WUR eDepot. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Catechol. Retrieved from [Link]

-

Stack, D. E., & Pottie, I. R. (2014). Regioselective Deuterium Labeling of Estrone and Catechol Estrogen Metabolites. Steroids, 92, 58-64. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of catechol. Retrieved from [Link]

-

Lynch, J. H., et al. (2020). Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion). Planta, 252(1), 12. Retrieved from [Link]

-

Google Patents. (n.d.). WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][7][9] dioxoles and derivatives thereof. Retrieved from

-

Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1-38. Retrieved from [Link]

-

AIR Unimi. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical standard. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Gopiwad, P., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. International Journal of Green Pharmacy, 18(1). Retrieved from [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1123-1189. Retrieved from [Link]

-

Zhu, B. T. (2007). How Many Drugs Are Catecholics. Letters in Drug Design & Discovery, 4(3), 163-170. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Catechol – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of deuterated aldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes in the Physical and Biomedical Sciences. Retrieved from [Link]

-

MDPI. (2023). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. ctppc.org [ctppc.org]

- 3. How Many Drugs Are Catecholics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]

- 9. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Catechol-d6: A Comprehensive Technical Guide for Advanced Analytical and Mechanistic Studies

Introduction: The Isotopic Advantage in Chemical Analysis

In the landscape of modern analytical chemistry and drug development, the pursuit of precision, accuracy, and mechanistic clarity is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor, and among them, Catechol-d6 stands out for its utility in quantitative analysis and mechanistic investigations. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application, designed for researchers, scientists, and drug development professionals.

PART 1: Core Chemical Identity of this compound

This compound is the deuterated analog of catechol (1,2-dihydroxybenzene), where all four hydrogen atoms on the benzene ring and the two hydroxyl hydrogens have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution, while minimally altering the molecule's chemical reactivity, imparts a significant mass shift, making it an ideal internal standard for mass spectrometry-based applications.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 202656-22-2 to this compound.[1][2][3][4] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory submissions.

This compound is also known by several synonyms, reflecting its chemical structure and relationship to its non-deuterated counterpart:

-

1,2-Benzenediol-d6

-

Pyrothis compound

-

o-Dihydroxybenzene-d6

-

1,2-Dihydroxybenzene-d6

-

2-Hydroxyphenol-d6

-

o-Hydroquinone-d6

-

1,2-Benzene-3,4,5,6-d4-diol-d2[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is fundamental to its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 202656-22-2 | [1][2][3][4] |

| Molecular Formula | C₆D₆O₂ | [1] |

| Molecular Weight | 116.15 g/mol | [1][2][4] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1] |

| Appearance | Varies; often a solid | [2] |

| Storage Temperature | 2-8°C, away from light and moisture | [5] |

PART 2: Synthesis of this compound - A Practical Approach

The synthesis of this compound is typically achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange of catechol. This method is favored for its efficiency and the high levels of deuteration achievable. The underlying principle is the electrophilic substitution of protons on the aromatic ring with deuterons from a deuterium source, such as deuterium oxide (D₂O).

Causality Behind the Synthetic Choice

An acid catalyst, such as a polymer-supported acid like Amberlyst 15, is employed to facilitate the electrophilic aromatic substitution.[4] The hydroxyl groups of catechol are activating, directing the substitution to the ortho and para positions. By using a large excess of D₂O and heating the reaction, a high degree of deuterium incorporation can be achieved across all four positions on the aromatic ring. The hydroxyl protons are also readily exchanged with deuterium in the presence of D₂O.

Detailed Experimental Protocol: Acid-Catalyzed Deuteration

This protocol describes a general method for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

Catechol (unlabeled)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Amberlyst 15 (or other suitable acid catalyst)

-

Anhydrous diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine catechol (1.0 equivalent) and a significant excess of deuterium oxide (e.g., 10-20 equivalents).

-

Catalyst Addition: Add the acid catalyst (e.g., Amberlyst 15, ~10% by weight of catechol).

-

Reaction: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Workup: Cool the reaction mixture to room temperature. Remove the catalyst by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with anhydrous diethyl ether (3x).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

A Technical Guide to High-Purity Catechol-d6 for Analytical and Research Applications

Introduction: The Critical Role of High-Purity Deuterated Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision and accuracy is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative analysis, especially in mass spectrometry-based methods.[1][2] Catechol-d6 (1,2-Benzenediol-d6), the deuterated analogue of catechol, serves as an essential internal standard for the quantification of catechol and its metabolites, which are implicated in numerous biological pathways and are precursors to important neurotransmitters.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity this compound, the analytical methodologies required to verify its purity, and best practices for its application as an internal standard. The integrity of any quantitative bioanalysis rests on the quality of its internal standard; therefore, a thorough understanding of its chemical and isotopic purity is not merely a recommendation but a necessity.[1][5]

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is the first critical step in ensuring the quality of your analytical data. The following table summarizes prominent commercial suppliers of high-purity this compound, detailing their typical specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data.

| Supplier | Product Name | CAS Number | Stated Chemical Purity | Stated Isotopic Purity (Enrichment) | Key Documents Provided |

| LGC Standards | This compound | 202656-22-2 | ≥98% | Not specified (product dependent) | Certificate of Analysis, Safety Data Sheet |

| Sigma-Aldrich (Merck) | This compound | 202656-22-2 | 98% | Not specified (product dependent) | Certificate of Analysis, Certificate of Origin |

| Cambridge Isotope Laboratories, Inc. (CIL) | Catechol (D₆, 98%) | 202656-22-2 | 98% | 98 atom % D | Certificate of Analysis, Safety Data Sheet |

| ResolveMass Laboratories Inc. | This compound | 202656-22-2 | ≥98% | ≥98 atom % D | Certificate of Analysis |

Note: The information in this table is based on publicly available data and is subject to change. It is imperative to consult the supplier and the lot-specific Certificate of Analysis for the most accurate and current information.

The Imperative of Purity: Chemical and Isotopic Integrity

The utility of this compound as an internal standard is entirely dependent on its purity. Two distinct forms of purity are critical: chemical purity and isotopic purity (or isotopic enrichment).

-

Chemical Purity refers to the percentage of the material that is the specified compound, irrespective of its isotopic composition. Impurities can introduce interfering signals, degrade instrument performance, or compete with the analyte during ionization, thereby compromising the accuracy of the results.[6][7]

-

Isotopic Purity indicates the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98%) is crucial to minimize "cross-talk" or signal contribution between the analyte (unlabeled catechol) and the internal standard (this compound).[8][9] The presence of unlabeled or partially labeled species in the internal standard can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ).[10]

A Certificate of Analysis (CoA) is a formal document provided by the supplier that attests to the quality and purity of a specific batch of the product.[6][11][12] It is the primary source of information regarding the identity, purity, and other quality control tests performed on the compound.[7][13]

Workflow for Verification and Application of this compound

The following diagram illustrates a best-practice workflow from supplier selection to final data analysis, ensuring the integrity of quantitative results when using this compound as an internal standard.

Caption: Workflow for this compound Internal Standard Usage.

Experimental Protocols for Purity Verification

While the supplier's CoA provides essential data, many regulatory environments and rigorous research applications necessitate in-house verification of purity. High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the gold-standard techniques for this purpose.[14]

Protocol 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS. The high resolving power allows for the separation and quantification of ions corresponding to different isotopologues.[4][14]

Objective: To determine the percentage of this compound that is fully deuterated (d6) versus partially deuterated (d1-d5) or unlabeled (d0).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

-

Prepare a similar solution of unlabeled Catechol as a reference.

-

-

Instrumentation & Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Mass Spectrometer: A high-resolution instrument such as an Orbitrap or TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenols.

-

Scan Mode: Full scan mode with a narrow mass range centered around the m/z of the deprotonated molecules ([M-H]⁻). For this compound, this is ~m/z 115.08; for unlabeled Catechol, ~m/z 109.03.

-

Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure baseline separation of isotopologue peaks.

-

-

Data Acquisition:

-

Inject the unlabeled Catechol standard to determine its exact mass, retention time, and natural isotopic distribution (primarily from ¹³C).

-

Inject the this compound sample and acquire high-resolution full-scan data.

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue of catechol (d0 through d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula:

-

% Isotopic Enrichment = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100

-

-

Self-Validation: The method's validity is confirmed by the clear separation of isotopologue peaks and the consistency of the results across multiple injections. The analysis of the unlabeled standard provides a baseline for the natural isotopic abundance of carbon-13, which can be factored into the final enrichment calculation for ultimate accuracy.[15]

Protocol 2: Chemical Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of a compound by comparing the integral of an analyte's signal to that of a certified internal reference standard of known purity.[16][17]

Objective: To determine the chemical purity (% w/w) of the this compound material.

Methodology:

-

Selection of Internal Standard:

-

Choose a high-purity (>99.5%), non-hygroscopic, and stable certified reference material (e.g., maleic acid, dimethyl sulfone).[17]

-

The standard must have at least one sharp, well-resolved proton signal that does not overlap with any signals from the analyte or residual solvent.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., ~5-10 mg) into a clean vial using an analytical balance.

-

Accurately weigh a specific amount of the chosen internal standard into the same vial.

-

Dissolve both compounds completely in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) that provides good signal dispersion.[18][19] Ensure complete dissolution using a vortex mixer.[18]

-

Transfer an exact volume of the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A quantitative ¹H NMR experiment. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

-

Data Processing & Calculation:

-

Process the FID with minimal manipulation. Apply baseline correction.

-

Carefully integrate a well-resolved, non-exchangeable proton signal from the internal standard and a suitable signal from any residual protons in the this compound sample (if applicable for purity assessment of the base molecule, though for a deuterated standard, other impurities are the target).

-

Calculate the purity using the following equation:[16]

-

Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

-

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molar mass

-

m = mass weighed

-

P = Purity of the standard

-

-

-

Self-Validation: The robustness of the qNMR measurement is ensured by using a certified internal standard, ensuring complete sample dissolution, and using optimized, validated acquisition parameters.[19][20] Replicate preparations should yield results with low relative standard deviation.

Conclusion

This compound is an indispensable tool for accurate quantification in a multitude of research and development settings. However, its efficacy as an internal standard is directly proportional to its chemical and isotopic purity. Commercial suppliers provide high-quality material, but a thorough understanding and, where necessary, independent verification of the product's purity via HRMS and qNMR are hallmarks of rigorous scientific practice. By following the protocols and best practices outlined in this guide, researchers can ensure the validity of their internal standards, leading to more reliable, reproducible, and defensible analytical data.

References

-

Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019). Analytical Chemistry. Retrieved January 20, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved January 20, 2026, from [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 20, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

-

Kumar, S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved January 20, 2026, from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 20, 2026, from [Link]

-

qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved January 20, 2026, from [Link]

-

When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Retrieved January 20, 2026, from [Link]

-

A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 20, 2026, from [Link]

-

Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. Retrieved January 20, 2026, from [Link]

-

Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Medicinal chemistry of catechol, a versatile pharmacophore. (2024). IP Innovative Publication. Retrieved January 20, 2026, from [Link]

-

For a realistic catechol drug design. (n.d.). CORDIS | European Commission. Retrieved January 20, 2026, from [Link]

-

What Is A Certificate Of Analysis (COA)? (2023). Mar-Kov. Retrieved January 20, 2026, from [Link]

-

How to Read a Chemical Certificate of Analysis (COA). (2025). Blog. Retrieved January 20, 2026, from [Link]

-

2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor. Retrieved January 20, 2026, from [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Spectroscopy Online. Retrieved January 20, 2026, from [Link]

-

How to Read a Certificate of Analysis (COA). (2025). Bluewell Peptides. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-M… [ouci.dntb.gov.ua]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mar-kov.com [mar-kov.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. datacor.com [datacor.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. bluewellpeptides.com [bluewellpeptides.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. emerypharma.com [emerypharma.com]

- 17. researchgate.net [researchgate.net]

- 18. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 19. rssl.com [rssl.com]

- 20. pubsapp.acs.org [pubsapp.acs.org]

Guide to the Solubility and Stability of Catechol-d6 in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-d6 (1,2-Benzenediol-d6) is a critical stable isotope-labeled internal standard used in mass spectrometry-based quantitative analysis for its unlabeled counterpart, catechol.[1] Its efficacy in analytical methodologies is fundamentally dependent on its solubility and stability in the chosen solvent system. This guide provides a comprehensive overview of the solubility profile of this compound, drawing on data from its non-deuterated analogue, and details the critical factors influencing its stability. We present field-proven protocols for solubility determination, solution preparation, and storage to ensure data integrity and reproducibility in research and drug development settings.

Introduction: The Role of this compound in Modern Analytics

Catechol (1,2-dihydroxybenzene) is a significant compound found widely in nature and used as a precursor in the synthesis of pharmaceuticals, pesticides, and fragrances.[2][3] Consequently, its precise quantification in biological and environmental matrices is of paramount importance. This compound, the fully deuterated isotopologue of catechol, serves as an ideal internal standard for these analyses.[1] Its physicochemical properties and chromatographic behavior are virtually identical to native catechol, but its +6 Da mass shift allows for clear differentiation by mass spectrometry (MS), enabling accurate and precise quantification.[1]

However, the reliability of any quantitative assay hinges on the integrity of the internal standard solution. Degradation or incomplete dissolution of this compound can lead to significant analytical errors. This guide addresses these challenges by providing a detailed examination of the factors governing the solubility and stability of this compound.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in its effective application.

| Property | Value | Source |

| Chemical Name | 1,2-Benzenediol-d6 | [1] |

| Synonyms | Pyrothis compound, 1,2-Dihydroxybenzene-d6 | [1][4] |

| CAS Number | 202656-22-2 | [1][5] |

| Molecular Formula | C₆D₆O₂ | [1] |

| Molecular Weight | 116.15 g/mol | [1][5] |

| Appearance | White to off-white or faintly beige solid | [6] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

Solubility Profile of this compound

The isotopic substitution of hydrogen with deuterium in this compound does not significantly alter its electronic or structural properties, meaning its solubility profile is nearly identical to that of unlabeled catechol.[1] The guiding principle for solubility is "like dissolves like," where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents. Catechol's two hydroxyl (-OH) groups make it a polar molecule capable of hydrogen bonding.[3]

Quantitative and Qualitative Solubility Data

While specific quantitative data for this compound is not extensively published, the well-documented solubility of catechol provides a reliable proxy.

| Solvent | Type | Solubility (Catechol) | Reference |

| Water | Polar Protic | 430 g/L (at 20°C) | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~1 mg/mL | |

| Ethanol | Polar Protic | ~2 mg/mL | [8] |

| Methanol | Polar Protic | Soluble | [9] |

| Dimethylformamide (DMF) | Polar Aprotic | ~1 mg/mL | [8] |

| Pyridine | Polar Aprotic | Very Soluble | [2] |

| Ether | Nonpolar | Soluble | [2] |

| Ethyl Acetate | Polar Aprotic | Soluble | [2] |

| Acetone | Polar Aprotic | Soluble | |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [10] |

| Chloroform | Polar Aprotic | Soluble | [2] |

| Benzene | Nonpolar | Soluble | [2] |

| Hexane | Nonpolar | Low Solubility | [10] |

Expert Insight: The choice of solvent is application-dependent. For creating a concentrated stock solution, volatile solvents like methanol or acetone are often preferred for easy removal. For long-term storage or biological assays, less volatile and biocompatible solvents like DMSO are common, though care must be taken to minimize their concentration in final experiments.[8]

Protocol for Experimental Solubility Determination

Given the variability in experimental conditions, determining the solubility of this compound in a specific solvent of interest is often necessary. This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Analytical balance (±0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

HPLC or GC-MS system for quantification

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining.

-

Causality: Starting with a supersaturated solution ensures that the equilibrium established is one of true saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

-

Causality: Sufficient time is required for the dissolution process to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation is critical to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument (HPLC-UV or GC-MS).

-

Analyze the diluted sample against a calibration curve prepared from known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the solubility.

-

Solubility (mg/mL) = (Concentration from analysis) x (Dilution Factor)

-

Stability of this compound: Factors and Pathways

This compound, like its non-deuterated counterpart, is susceptible to degradation, primarily through oxidation.[9] This sensitivity is a critical consideration for the preparation and storage of standard solutions.

Key Factors Influencing Stability

-

Air/Oxygen: The primary degradation pathway is autoxidation, initiated by atmospheric oxygen.[9] This process is often accelerated in the presence of metal ions. The oxidation product, o-benzoquinone, is highly reactive and can polymerize, leading to the characteristic brown discoloration of catechol solutions.[3][9][11]

-

Light: this compound is photosensitive.[7] Exposure to light, particularly UV radiation, can catalyze the oxidation process, leading to accelerated degradation.[9][12]

-

pH: The stability of catechol is highly pH-dependent. In neutral to alkaline aqueous solutions, the rate of autoxidation increases significantly.[9] Solutions are considerably more stable under slightly acidic conditions.[9]

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[13] Therefore, solutions should be stored at reduced temperatures.

Primary Degradation Pathway

The degradation of this compound primarily follows an oxidative pathway. Understanding this process is key to preventing it.

Caption: Oxidative degradation pathway of this compound.

Recommended Handling and Storage Protocols

To ensure the long-term integrity of this compound, both in its solid form and in solution, adherence to strict handling and storage protocols is mandatory.

Protocol for Preparing a Stable Stock Solution

This workflow is designed to minimize exposure to degradative elements from the outset.

Caption: Recommended workflow for preparing this compound solutions.

Step-by-Step Methodology:

-

Solvent Selection: Choose a high-purity, anhydrous grade of the desired solvent. Even small amounts of water can facilitate degradation.[14][15]

-

Solvent Preparation: Purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[8] This is a critical, often overlooked step.

-

Weighing: Weigh the required amount of solid this compound directly into a tared amber glass vial to protect it from light.

-

Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial. Cap tightly immediately.

-

Homogenization: Use a vortex mixer to ensure the solid is fully dissolved.

-

Storage: Store the stock solution in a tightly sealed amber vial at -20°C or lower.[8] For very sensitive applications, flushing the headspace of the vial with inert gas before sealing is recommended.

Long-Term Storage Recommendations

-

Solid Compound: Store solid this compound at room temperature or refrigerated, protected from light and moisture.[16][17] The container should be tightly sealed and stored in a desiccator.

-

Solutions: Aqueous solutions are not recommended for storage beyond one day.[8] Solutions in anhydrous organic solvents, when prepared and stored correctly, can be stable for several months. However, it is best practice to verify the concentration and purity of the solution periodically, especially if it has been stored for an extended period.

Analytical Methods for Stability Assessment

The stability of a this compound solution should be periodically verified.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity. The appearance of new peaks or a change in the fragmentation pattern can indicate degradation. GC-MS is the EPA-recommended method for its selectivity and sensitivity.[18] Isotope dilution techniques are commonly employed.[19]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to monitor the purity of the solution over time. A decrease in the main this compound peak area or the emergence of new peaks corresponding to degradation products (e.g., quinones) indicates instability.[18]

Conclusion

The effective use of this compound as an internal standard is contingent upon a thorough understanding and control of its solubility and stability. While its solubility profile closely mirrors that of unlabeled catechol, its stability is easily compromised by exposure to air, light, and non-acidic pH. By implementing the robust protocols for solubility determination, solution preparation, and storage outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical standards, leading to more accurate, reliable, and reproducible results.

References

-

Wikipedia. Catechol.[Link]

-

ResolveMass Laboratories Inc. this compound CAS No.: 202656-22-2.[Link]

-

PubChem - NIH. this compound | C6H6O2 | CID 57607840.[Link]

-

Journal of the American Chemical Society. The Influence of Catechol on the Stability of o-Benzoquinone in Aqueous Solutions.[Link]

-

Solubility of Things. Catechol.[Link]

-

Reddit. Stability of Catechol (1,2-dihydroxybenzene) : r/chemhelp.[Link]

-

PubChem - NIH. Catechol Dimethylether-d6 | C8H10O2 | CID 12209214.[Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods.[Link]

-

ResearchGate. Catechol degradation via ortho and meta pathway.[Link]

-

PubMed Central - NIH. Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR).[Link]

-

NCASI. Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl.[Link]

-

ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?[Link]

-

Taylor & Francis. Catechol – Knowledge and References.[Link]

-

PubChem - NIH. catechol degradation II (meta-cleavage pathway).[Link]

-

ResearchGate. Degradation pathways of catechol under light irradiation....[Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Catechol - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound (202656-22-2) for sale [vulcanchem.com]

- 5. This compound | C6H6O2 | CID 57607840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catechol CAS#: 120-80-9 [m.chemicalbook.com]

- 7. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CATECHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. isotope.com [isotope.com]

- 17. Catechol (D6, 98%) | CAS 202656-22-2 | LGC Standards [lgcstandards.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. ncasi.org [ncasi.org]

A Comprehensive Technical Guide to the Safe Handling of Catechol-d6

Introduction: Understanding the Unique Characteristics of Catechol-d6

This compound (C₆D₆O₂) is the deuterated isotopologue of catechol (1,2-dihydroxybenzene), a compound of significant interest in organic synthesis, biochemical research, and environmental analysis.[1] In this compound, the six hydrogen atoms on the benzene ring are replaced with deuterium atoms, providing a stable, non-radioactive tracer for various scientific investigations.[1] This isotopic labeling offers a +6 Da mass shift, making it an invaluable internal standard for quantitative analysis in mass spectrometry (MS) and a useful tool in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

While the isotopic substitution does not significantly alter the chemical reactivity compared to its non-deuterated counterpart, it is crucial to recognize that this compound shares the same hazardous properties as catechol.[1] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind each procedural recommendation. Our objective is to foster a culture of safety through a deep understanding of the material's properties and the implementation of self-validating safety protocols.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The toxicological profile of this compound is considered analogous to that of catechol.

1.1. GHS Classification and Hazard Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[3][4][5] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[3][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[4][5][6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3][4][5][6] |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause/Suspected of causing cancer[3][4][5][6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[4][5][7] |

1.2. Toxicological Insights: The "Why" Behind the Hazards

The toxicity of catechol and its deuterated form stems from its chemical structure. As a dihydroxybenzene, it is readily metabolized to reactive intermediates, such as semiquinone radicals and quinones. These reactive species can lead to oxidative stress, DNA damage, and cellular dysfunction, which underpins its classification as a suspected mutagen and carcinogen.[8]

-

Acute Toxicity: The high acute toxicity, both orally and dermally, means that even small accidental exposures can have severe health consequences.[3][4][5] The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[9]

-

Eye Damage: The corrosivity to the eyes is a critical hazard.[9] Direct contact can cause severe and potentially irreversible damage.

-

Skin Irritation and Sensitization: Prolonged or repeated skin contact can lead to irritation and may cause an allergic skin reaction (sensitization).[8][9] Once an individual is sensitized, subsequent exposures to even minute amounts can trigger a significant allergic response.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for safely handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

2.1. The Hierarchy of Controls

The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes the most effective measures.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

2.2. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[1][10][11] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6][12]

2.3. Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or Butyl rubber gloves.[8] | Prevents skin contact and absorption.[12][13] Always check the glove manufacturer's compatibility chart. Double-gloving may be appropriate for certain procedures. |

| Eye Protection | Chemical safety goggles or a face shield.[1][12][13] | Protects against splashes and airborne particles, preventing serious eye damage.[6][11] |

| Body Protection | A long-sleeved, fully-fastened lab coat.[1][12] | Protects skin and personal clothing from contamination.[6] |

| Respiratory Protection | A NIOSH-approved respirator may be required for certain high-risk procedures or in the event of a spill.[11][13] | Use should be based on a risk assessment and a formal respiratory protection program. |

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

3.1. Prudent Handling Practices

-

Avoid Dust Formation: this compound is a solid that can form combustible dust concentrations in the air.[10][11] Handle it gently to avoid generating dust.

-

Designated Areas: Designate specific areas within the laboratory for handling this compound.

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10]

3.2. Step-by-Step Protocol for Weighing and Preparing Solutions

This protocol is designed to be a self-validating system, minimizing the risk of exposure at each step.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, appropriate gloves).

-

Ensure the chemical fume hood is functioning correctly.

-

Decontaminate the work surface within the fume hood.

-

Gather all necessary equipment (spatula, weighing paper/boat, vial, solvent, etc.).

-

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If not, use a ventilated balance enclosure.

-

Carefully transfer the required amount of this compound from the stock container to a tared weighing vessel using a clean spatula.

-

Avoid creating airborne dust by handling the solid gently.

-

Close the stock container immediately after use.

-

-

Solution Preparation:

-

Place the weighing vessel containing the this compound into a larger container (e.g., a beaker) for secondary containment.

-

Slowly add the desired solvent to the weighing vessel to dissolve the solid.

-

Once dissolved, transfer the solution to the final container (e.g., a volumetric flask).

-

Rinse the weighing vessel with a small amount of solvent and add the rinsing to the final container to ensure a complete transfer.

-

-

Cleanup:

-

Carefully dispose of the weighing vessel and any contaminated materials in a designated hazardous waste container.

-

Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

-

Remove gloves and wash hands thoroughly.

-

3.3. Storage Requirements

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[10][12]

-

Location: Store in a cool, dry, and well-ventilated area.[10][12]

-